tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic β-amino acid derivative with a rigid 3-azabicyclo[4.1.0]heptane scaffold. Its structure includes a hydroxymethyl substituent at position 1 and a tert-butyl carbamate (Boc) group at position 3 (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of iminosugars, peptide mimetics, and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(9,7-13)8-14/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAGWSPHCFZKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 1192688-51-9) is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews its synthesis, biological activity, and pharmacological implications based on diverse research findings.
Chemical Properties
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight: 227.3 g/mol
- PubChem CID: 70255716
Synthesis
The synthesis of this compound involves several steps, typically starting from natural amino acids such as L-serine and L-alanine, utilizing various coupling agents and protecting group strategies to achieve the desired stereochemistry and functionalization .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly as an enzyme inhibitor. The following sections detail its effects on specific enzymes and potential therapeutic applications.
Enzyme Inhibition Studies
- α-L-Fucosidase Inhibition
- β-Galactosidase Inhibition
- Neuraminidase Activity
Case Studies
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar bicyclic compounds, highlighting how modifications in the azabicyclo framework can enhance biological activity against various glycosidases . The findings suggest that the tert-butyl group may play a crucial role in modulating enzyme interactions.
Pharmacological Implications
The enzyme inhibitory properties of this compound suggest potential therapeutic applications in treating conditions associated with glycosidase activity, such as certain cancers and viral infections where glycan metabolism is altered.
Summary of Biological Activities
| Enzyme | IC₅₀ (µM) | Effect |
|---|---|---|
| α-L-Fucosidase | 2 | Significant inhibition |
| β-Galactosidase | 5 | Reduced activity to 25% |
| Neuraminidase | 6 | Effective inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in substituents, bicyclic frameworks, or functional groups.
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
- Hydroxymethyl Derivative : Exhibits moderate water solubility (logP ~1.2) and hydrogen-bonding capacity, critical for enzyme active-site binding .
- Amino Derivative: Higher basicity (pKa ~9.5) enables salt formation, improving bioavailability .
- 7-Oxa Analog : Increased lipophilicity (logP ~1.8) enhances blood-brain barrier penetration but reduces aqueous solubility .
Research Findings and Challenges
- Enantioselective Synthesis : The target compound’s scalable synthesis (80% yield) outperforms earlier routes (30–40% yields) .
- Stability Issues : The hydroxymethyl group is prone to oxidation, requiring protective strategies during storage .
- Regulatory Hurdles : Boronate-containing analogs face toxicity concerns, limiting clinical advancement .
Q & A
Q. What are the most reliable synthetic routes for preparing tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate?
- Methodological Answer : A scalable route involves starting from a chiral lactone precursor. Key steps include epoxide formation via mCPBA oxidation (e.g., in dichloromethane) and stereoselective reduction using LiAlH4 or TBAF. The tert-butyl group is introduced via Boc protection under standard conditions. Critical purification steps include silica gel chromatography and Dowex resin filtration for diastereomer separation . Typical Yield : 43% over nine steps (optimized) .
Q. How is the stereochemical integrity of the bicyclic core maintained during synthesis?
- Methodological Answer : Chiral resolution is achieved via selective hydrolysis of undesired diastereomers. For example, epimerization of intermediates using TFA in DCM/MeOH followed by basic resin filtration ensures enantiopurity. NMR (¹H and ¹³C) and optical rotation ([α]D) are critical for confirming stereochemistry .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
Q. How stable is this compound under standard storage conditions?
- Methodological Answer : The compound is hygroscopic and sensitive to acidic conditions. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability tests show <5% decomposition over 6 months when stored properly .
Advanced Research Questions
Q. How can reaction yields be optimized for the key epoxidation step in bicyclo[4.1.0]heptane synthesis?
Q. What strategies resolve contradictions in reported NMR data for diastereomeric intermediates?
Q. How are computational methods applied to predict regioselectivity in hydroxylation reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict hydroxylation sites. For example, the C-1 hydroxymethyl group’s steric bulk directs oxidation to the less hindered C-4 position. Experimental validation via LC-MS/MS confirms predicted regioselectivity .
Q. What are the challenges in synthesizing enantiomerically pure derivatives for pharmacological studies?
Q. How does the bicyclo[4.1.0]heptane scaffold influence bioactivity in CNS drug discovery?
Q. What are the limitations of current catalytic systems for asymmetric synthesis of this scaffold?
- Methodological Answer :
Transition-metal catalysts (e.g., Rh₂(OAc)₄) suffer from low enantioselectivity (<70% ee) in cyclopropanation. Alternative organocatalytic approaches (e.g., Jacobsen thiourea catalysts) improve ee to >90% but require high catalyst loading (20 mol%). Ongoing work focuses on enzyme-mediated cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
